1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine
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Overview
Description
Cyclo(Arg-Pro), also known as cyclo(arginine-proline), is a cyclic dipeptide belonging to the class of diketopiperazines. These compounds are formed by the cyclization of two amino acids, in this case, arginine and proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Arg-Pro) can be synthesized through the cyclization of linear peptides containing arginine and proline. The reaction conditions, such as heating time, temperature, and pH, play a crucial role in the formation of this cyclic dipeptide. Typically, the linear peptide is heated under controlled conditions to promote cyclization .
Industrial Production Methods
Industrial production of Cyclo(Arg-Pro) involves the use of biotechnological processes, such as fermentation. Microorganisms like Bacillus cereus have been reported to produce Cyclo(Arg-Pro) through fermentation. The compound is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Arg-Pro) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of Cyclo(Arg-Pro) with modified functional groups. These derivatives can exhibit different bioactive properties and are of interest in scientific research .
Scientific Research Applications
Cyclo(Arg-Pro) has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide cyclization and diketopiperazine formation.
Medicine: Studied for its antibacterial and antitumor properties.
Industry: Used in the food industry as a flavor component and bioactive compound in fermented foods.
Mechanism of Action
Cyclo(Arg-Pro) exerts its effects by inhibiting chitinase, an enzyme that plays a crucial role in the cell wall synthesis of fungi and bacteria. By inhibiting this enzyme, Cyclo(Arg-Pro) prevents the growth and morphological changes of these microorganisms. The compound binds to the active site of chitinase, mimicking the structure of the reaction intermediate, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Cyclo(Arg-Pro) is unique among cyclic dipeptides due to its specific bioactive properties. Similar compounds include:
Cyclo(Pro-Pro): Known for its flavor properties in food.
Cyclo(Phe-Pro): Exhibits antifungal activity.
Cyclo(His-Pro): Known for its biological effects, including food intake inhibition.
Cyclo(Arg-Pro) stands out due to its dual antibacterial and antitumor activities, making it a compound of significant interest in both medical and industrial applications .
Properties
Molecular Formula |
C11H19N5O2 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |
InChI |
InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8+/m1/s1 |
InChI Key |
ZRJHYOXNWCMGMW-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |
Origin of Product |
United States |
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